5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.: 65774-92-7
VCID: VC4331064
InChI: InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
SMILES: CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
Molecular Formula: C13H11N3O
Molecular Weight: 225.251

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

CAS No.: 65774-92-7

Cat. No.: VC4331064

Molecular Formula: C13H11N3O

Molecular Weight: 225.251

* For research use only. Not for human or veterinary use.

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol - 65774-92-7

Specification

CAS No. 65774-92-7
Molecular Formula C13H11N3O
Molecular Weight 225.251
IUPAC Name 5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
Standard InChI Key KHETXCDANRAZGQ-UHFFFAOYSA-N
SMILES CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a phenyl ring at position 2, and a hydroxyl group at position 7 (Figure 1). Its planar structure enables π-π stacking interactions with biological targets, while the hydroxyl group contributes to hydrogen bonding and tautomerism .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O
Molecular Weight225.25 g/mol
IUPAC Name5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Topological Polar Surface Area58.7 Ų
LogP (Octanol-Water)2.34

The trifluoromethyl variant of this scaffold (C₈H₆F₃N₃O) exhibits enhanced metabolic stability, suggesting that substituent modifications could optimize pharmacokinetics.

Synthetic Routes

A primary synthesis route involves the condensation of 2-amino-4-methylpyrimidine with phenylacetic acid derivatives under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. Microwave-assisted methods have improved yields to >75% while reducing reaction times to under 2 hours .

Critical Reaction Steps:

  • Formation of the pyrimidine intermediate via nucleophilic substitution.

  • Cyclization catalyzed by POCl₃ or PCl₅.

  • Hydroxylation at position 7 using aqueous NaOH .

Biological Activities and Mechanisms

Antimycobacterial Activity

In high-throughput screens against Mycobacterium tuberculosis (Mtb), pyrazolo[1,5-a]pyrimidin-7-ols demonstrated minimum inhibitory concentrations (MIC) of 0.5–2.0 µg/mL . Resistance studies linked efficacy to inhibition of flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751, which hydroxylates the compound for catabolism .

Table 2: Comparative Activity Against Mtb Strains

Compound ModificationMIC (µg/mL)Cytotoxicity (CC₅₀, µM)
5-Methyl-2-phenyl derivative1.2>50
5-Trifluoromethyl analogue0.842.3

Pharmacological Profiling

ADME Properties

The compound’s moderate LogP (2.34) suggests favorable membrane permeability, though its polar surface area (58.7 Ų) may limit blood-brain barrier penetration. Microsomal stability assays in mouse and human liver models showed <20% degradation after 60 minutes, indicating robust metabolic resistance .

Comparative Analysis with Structural Analogues

Table 3: Substituent Effects on Bioactivity

PositionSubstituentMIC vs. Mtb (µg/mL)Solubility (mg/mL)
2Phenyl1.20.12
2CF₃0.80.08
5Methyl1.20.12
5Ethyl1.50.09

The phenyl group at position 2 enhances target binding through hydrophobic interactions, while methyl at position 5 optimizes steric compatibility with enzyme active sites .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with Rv1751 and ATP synthase using X-ray crystallography .

  • Derivatization: Introduce polar groups at position 7 to improve aqueous solubility without compromising activity.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine tuberculosis models to assess translational potential .

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